molecular formula C11H13Br B12849434 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B12849434
M. Wt: 225.12 g/mol
InChI Key: XKCTWNBBLBCBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an organic compound with the molecular formula C11H13Br It is a brominated derivative of tetrahydrobenzoannulene, characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Chemical Reactions Analysis

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and aromatic ring structure. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

4-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

InChI

InChI=1S/C11H13Br/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2

InChI Key

XKCTWNBBLBCBDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=CC=C2)Br

Origin of Product

United States

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